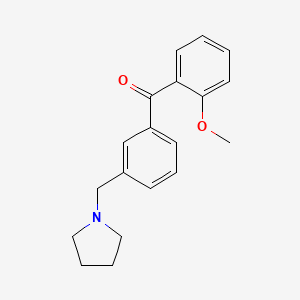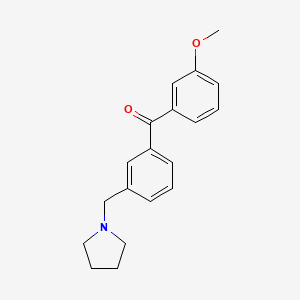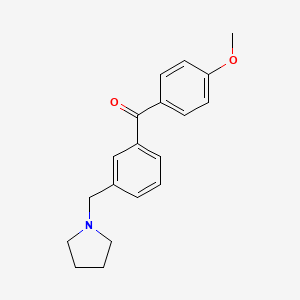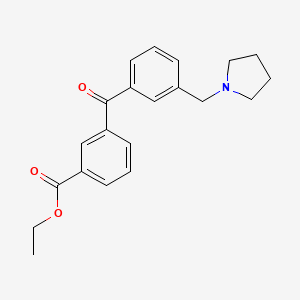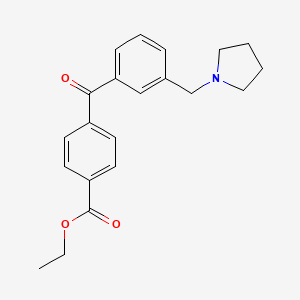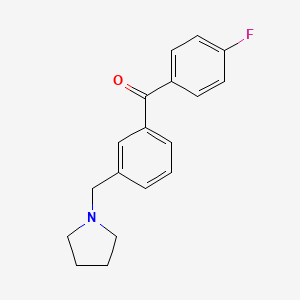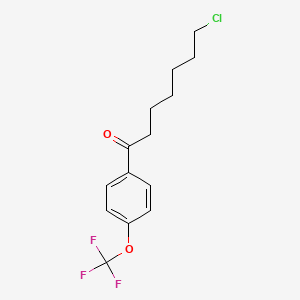
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O . It has a molecular weight of 292.72 . The CAS number for this compound is 890043-21-7 .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane consists of a heptane backbone with a chlorine atom attached to the seventh carbon atom. The first carbon atom is bonded to an oxo group (C=O) and a phenyl ring. The phenyl ring has a trifluoromethoxy group attached to the fourth carbon .Physical And Chemical Properties Analysis
The predicted boiling point of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is 357.7±42.0 °C . The predicted density of this compound is 1.178±0.06 g/cm3 .Scientific Research Applications
Anti-Infective Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of 1,2,4-oxadiazoles, which are known for their anti-infective properties . These agents have anti-bacterial, anti-viral, and anti-leishmanial activities .
- Methods of Application : The compound is used in the synthesis of diversely substituted 1,2,4-oxadiazoles . The specific methods of synthesis and application are not detailed in the source.
Antimalarial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, which have been evaluated for their antimalarial activity .
- Methods of Application : The compound is synthesized by a nucleophilic addition reaction of piperazine with 4,7-dichloroquinoline followed by phenacyl bromides addition to heteroaryl piperazine and then reduction and fluorination .
- Results or Outcomes : Of the 18 compounds synthesized, 12 showed good antimalarial activity. Specifically, compound 3c was found to be more potent than the standard drug Quinine, having a minimum inhibitory concentration (MIC) of 0.18 μg/mL .
properties
IUPAC Name |
7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZZFREXOHOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645173 |
Source


|
| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane | |
CAS RN |
898786-10-2 |
Source


|
| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

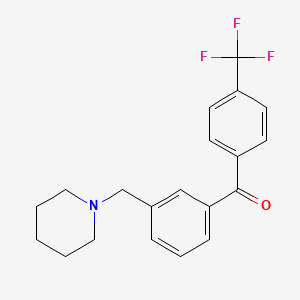
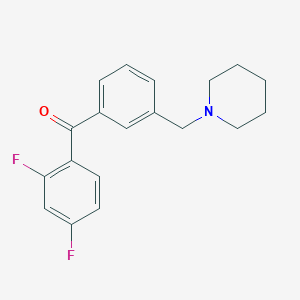
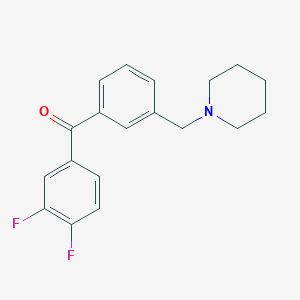
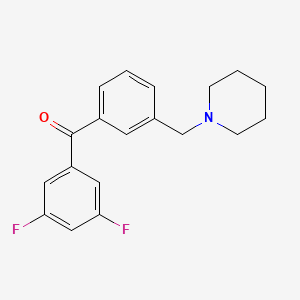
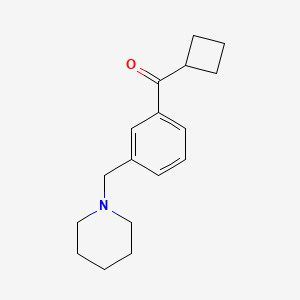
![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
